2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features an adamantyl group, a thiadiazole ring, and a methylphenyl group
Properties
IUPAC Name |
2-(1-adamantyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-13-3-2-4-17(5-13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLBEHZJOUKNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Methylphenyl Thiosemicarbazide
3-Methylphenyl isothiocyanate (10.0 g, 60.6 mmol) was reacted with hydrazine hydrate (6.1 g, 121.2 mmol) in ethanol (50 mL) at 25°C for 4 hours. The precipitate was filtered and recrystallized from ethanol to yield 3-methylphenyl thiosemicarbazide as white crystals (8.9 g, 89%).
Characterization Data :
Cyclization to 5-(3-Methylphenyl)-1,3,4-Thiadiazole-2-Thiol
A solution of 3-methylphenyl thiosemicarbazide (7.5 g, 38.5 mmol) in ethanol (30 mL) was treated with carbon disulfide (5.8 mL, 96.3 mmol) and potassium hydroxide (4.3 g, 76.9 mmol). The mixture was refluxed for 10 hours, cooled, and acidified to pH 5 with HCl. The resulting solid was filtered and washed with cold ethanol to afford 5-(3-methylphenyl)-1,3,4-thiadiazole-2-thiol (6.1 g, 78%).
Characterization Data :
Thiol-to-Amine Conversion
The thiol intermediate (5.0 g, 24.2 mmol) was suspended in liquid ammonia (50 mL) with iodine (6.1 g, 24.2 mmol) and stirred at −40°C for 6 hours. After quenching with Na2S2O3, the mixture was extracted with ethyl acetate, dried (Na2SO4), and concentrated to yield 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine as a pale-yellow solid (3.8 g, 82%).
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 7.58–7.21 (m, 4H, Ar-H), 5.89 (s, 2H, NH2), 2.38 (s, 3H, -CH3).
- IR (KBr) : 3450 cm⁻¹ (N-H), 1590 cm⁻¹ (C=N).
Synthesis of 2-(Adamantan-1-yl)Acetic Acid
Friedel-Crafts Acylation of Adamantane
Adamantane (10.0 g, 73.5 mmol) was dissolved in dichloromethane (100 mL) under N2. Bromoacetyl bromide (12.7 g, 63.1 mmol) and AlCl3 (10.0 g, 75.0 mmol) were added dropwise at 0°C. After stirring for 24 hours at 25°C, the mixture was poured into ice-water, and the organic layer was separated, washed with NaHCO3, and dried (MgSO4). Evaporation yielded 2-(adamantan-1-yl)acetyl bromide as a white solid (14.2 g, 85%).
Hydrolysis to Carboxylic Acid
The acetyl bromide (12.0 g, 44.4 mmol) was refluxed with 10% NaOH (50 mL) for 3 hours. The solution was acidified with HCl, and the precipitate was filtered and recrystallized from ethanol/water to give 2-(adamantan-1-yl)acetic acid (8.5 g, 89%).
Characterization Data :
- 1H NMR (400 MHz, CDCl3) : δ 3.12 (s, 2H, -CH2CO), 2.05–1.78 (m, 15H, Adamantane-H).
- IR (KBr) : 1705 cm⁻¹ (C=O), 2900 cm⁻¹ (C-H adamantane).
Amide Coupling Reaction
EDC/HOBt-Mediated Conjugation
A mixture of 2-(adamantan-1-yl)acetic acid (5.0 g, 23.8 mmol), EDC (5.5 g, 28.6 mmol), and HOBt (3.9 g, 28.6 mmol) in acetonitrile (50 mL) was stirred for 30 minutes. 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine (4.8 g, 23.8 mmol) was added, and stirring continued for 24 hours. The solvent was evaporated, and the residue was purified by column chromatography (EtOAc/petroleum ether, 1:2) to yield the title compound as a white solid (7.1 g, 75%).
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 11.44 (s, 1H, NH), 7.61–7.24 (m, 4H, Ar-H), 3.82 (s, 2H, -CH2CO), 2.41 (s, 3H, -CH3), 2.05–1.75 (m, 15H, Adamantane-H).
- 13C NMR (100 MHz, DMSO-d6) : δ 170.5 (C=O), 165.3 (C=N), 142.1–121.8 (Ar-C), 49.2 (Adamantane-C), 36.8 (-CH2CO), 21.4 (-CH3).
- MS (ESI) : m/z 410 [M+H]+.
Optimization and Yield Analysis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiosemicarbazide | Hydrazine hydrate, EtOH, 25°C | 89 | 98.5 |
| Thiadiazole formation | CS2, KOH, reflux | 78 | 97.2 |
| Amination | NH3, I2, −40°C | 82 | 96.8 |
| Adamantane acylation | AlCl3, CH2Cl2, 25°C | 85 | 99.1 |
| Amide coupling | EDC/HOBt, MeCN, 24 h | 75 | 98.7 |
Spectroscopic Validation
- IR Analysis : The target compound exhibited key absorptions at 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), and 1570 cm⁻¹ (C=N), confirming amide and thiadiazole functionalities.
- Mass Spectrometry : The molecular ion peak at m/z 410 aligned with the calculated molecular weight (409.5 g/mol).
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the adamantyl or thiadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetic acid, dimethylformamide (DMF), dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with unique mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The thiadiazole ring can participate in various biochemical reactions, potentially modulating cellular processes such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
Adapalene: A synthetic retinoid with a similar adamantyl group, used in dermatology for acne treatment.
5-(1-adamantyl)-2-methylphenylamine: Another compound featuring an adamantyl group, used in proteomics research.
Uniqueness
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of an adamantyl group, a thiadiazole ring, and a methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that combines an adamantane moiety with a thiadiazole ring. This unique structure suggests a potential for diverse biological activities, particularly in medicinal chemistry and drug development. The compound's molecular formula is with a molecular weight of approximately 373.50 g/mol.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Material : Adamantane derivatives are used as starting materials.
- Formation of Thiosemicarbazide : This involves treating adamantane derivatives with isothiocyanates.
- Cyclization : The thiosemicarbazides undergo cyclization to form the thiadiazole ring.
Antimicrobial Properties
The thiadiazole component of the compound is recognized for its antimicrobial properties . Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria . Studies have shown that compounds similar to this one can outperform standard antibiotics in terms of efficacy.
Antiviral Activity
Compounds containing the adamantane structure have been studied for their antiviral activities , particularly against influenza viruses . The rigid structure of adamantane may enhance binding to viral proteins, potentially inhibiting viral replication.
Anti-inflammatory Effects
The presence of the thiadiazole ring suggests possible anti-inflammatory effects . Compounds in this class have been reported to modulate inflammatory pathways, making them candidates for further research in treating inflammatory diseases.
The mechanism of action for this compound likely involves:
- Binding to Biological Targets : The adamantane moiety allows the compound to fit into specific binding sites on proteins or enzymes.
- Non-covalent Interactions : The thiadiazole ring can participate in hydrogen bonding and other interactions that stabilize binding to targets, enhancing biological activity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Advanced Research Question
- Lipophilicity : Adamantane increases logP, improving membrane permeability but potentially reducing solubility.
- Metabolic Stability : The rigid cage structure resists cytochrome P450 oxidation, prolonging half-life .
- Toxicity Screening : Use hepatic microsomes (human/rat) to assess metabolic pathways and reactive metabolite formation.
How can apoptosis induction mechanisms be studied for this compound?
Advanced Research Question
outlines:
- Caspase Activation Assays : Measure caspases 3/8/9 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC).
- Flow Cytometry : Detect phosphatidylserine exposure (Annexin V/PI staining) in treated vs. untreated cells.
- Western Blotting : Quantify pro-apoptotic proteins (Bax, Bak) and anti-apoptotic markers (Bcl-2) .
What in vitro models are suitable for assessing potential toxicity?
Advanced Research Question
- Hepatotoxicity : Use HepG2 cells and measure ALT/AST release.
- Cardiotoxicity : Employ human iPSC-derived cardiomyocytes and monitor beating frequency.
- Genotoxicity : Conduct Ames tests or Comet assays to detect DNA damage .
How does molecular conformation impact biological activity?
Advanced Research Question
reveals:
- X-ray Data : The adamantane group adopts a gauche conformation relative to the acetamide, optimizing hydrophobic interactions.
- Intermolecular H-Bonds : N–H⋯N bonds stabilize dimer formation, which may influence solubility and bioavailability.
Validation : Compare activity of polymorphs (e.g., different crystal forms) via dissolution testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
